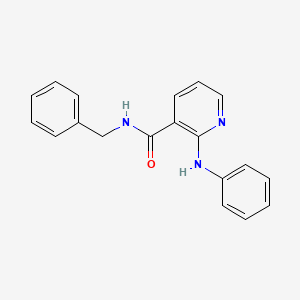

2-anilino-N-benzylpyridine-3-carboxamide

Description

Properties

IUPAC Name |

2-anilino-N-benzylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c23-19(21-14-15-8-3-1-4-9-15)17-12-7-13-20-18(17)22-16-10-5-2-6-11-16/h1-13H,14H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQUOPHVPAXEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-N-benzylpyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxamide with aniline and benzylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-anilino-N-benzylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the anilino or benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Central Nervous System (CNS) Activity

Research indicates that compounds similar to 2-anilino-N-benzylpyridine-3-carboxamide exhibit significant CNS stimulating activity. These compounds have been studied for their potential as muscle relaxants and stimulants, showing effects such as increased activity and decreased limb tone in animal models. For instance, a related patent describes compounds that can be administered orally or through other routes to achieve desired CNS effects, with dosages varying based on the intended therapeutic outcome .

1.2 Antiviral Properties

The compound's structure suggests potential antiviral applications. Compounds with similar scaffolds have been tested against various viruses, demonstrating efficacy in inhibiting viral replication. For example, benzimidazole derivatives have shown promise as dual-target inhibitors against viruses like BVDV (Bovine Viral Diarrhea Virus), indicating that modifications to the pyridine structure could enhance antiviral activity .

Therapeutic Uses

3.1 Cancer Treatment

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Similar compounds have been evaluated for their ability to inhibit tumor growth in various cancer models, including breast and lung cancers. The mechanism often involves interaction with topoisomerase II, disrupting DNA replication in cancer cells .

3.2 Immunomodulation

There is emerging evidence that compounds in this class can modulate immune responses. For instance, studies indicate that certain derivatives can activate macrophages, enhancing their ability to combat tumors through immune system activation . This suggests a dual role where these compounds not only target cancer cells directly but also bolster the body's immune defenses.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound and its derivatives:

-

Case Study 1: CNS Stimulation

A study demonstrated that administration of a related compound led to significant behavioral changes in rodent models, indicative of CNS stimulation within 15 minutes of administration . -

Case Study 2: Antiviral Activity

In vitro assays showed that certain derivatives effectively inhibited BVDV replication, with EC50 values indicating potent antiviral action . -

Case Study 3: Cancer Cell Inhibition

Research involving clonogenic assays revealed that specific derivatives reduced the viability of various cancer cell lines, suggesting potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-anilino-N-benzylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aniline Derivatives

The anilino group in 2-anilino-N-benzylpyridine-3-carboxamide can be compared to halogen-substituted anilines, such as 2-chloroaniline (CAS 95-51-2), 3-chloroaniline (CAS 108-42-9), and 4-chloroaniline (CAS 106-47-8) . These chloro-anilines demonstrate how electronic and steric effects influence physicochemical properties:

Key Findings :

- The ortho-chloro substituent in 2-chloroaniline is associated with higher aquatic toxicity (78797 SEDUG/KG) , suggesting that substituent position critically impacts environmental safety.

Carboxamide Group Variations

The N-benzyl carboxamide group in the target compound can be contrasted with other amide derivatives. For example, benzathine benzylpenicillin (CAS 1538-09-6) contains a dibenzylethylenediamine salt linked to a penicillin core .

Key Findings :

- Benzyl groups in amides or salts often reduce aqueous solubility due to increased lipophilicity, necessitating formulation adjustments for drug delivery.

- The dibenzylethylenediamine component in benzathine benzylpenicillin prolongs release , suggesting that N-benzyl groups in the target compound might similarly affect pharmacokinetics.

Q & A

Q. What are the optimal synthetic routes for 2-anilino-N-benzylpyridine-3-carboxamide?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, starting with the condensation of pyridine-3-carboxylic acid derivatives with benzylamine and aniline precursors. A validated approach includes:

- Imine Condensation : Reacting 3-cyanopyridine with benzylamine under acidic conditions to form the benzylamide intermediate.

- Anilino Group Introduction : Coupling the intermediate with substituted anilines via Buchwald-Hartwig amination or nucleophilic aromatic substitution, optimized using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolation.

Key Considerations : Reaction temperature (80–120°C), solvent polarity (DMF or toluene), and catalyst loading (5–10 mol%) critically impact yield.

Q. How is structural characterization performed for this compound?

Methodological Answer: Comprehensive characterization involves:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl and anilino groups) and rule out regioisomers.

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly if crystallinity is achieved via slow evaporation in dichloromethane/methanol .

- FT-IR : Identification of amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).

Q. What methodologies are used for initial biological screening of this compound?

Methodological Answer: Primary screens focus on:

- In Vitro Assays : Dose-response studies (1–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity.

- Enzyme Inhibition : Testing against kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays .

- Solubility Profiling : Kinetic solubility in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis?

Methodological Answer: A 2³ factorial design evaluates three critical factors: catalyst loading (5–10 mol%), temperature (80–120°C), and solvent polarity (DMF vs. toluene). Each factor is tested at two levels to identify interactions:

Q. How to establish structure-activity relationships (SAR) using computational models?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EGFR). Key parameters include binding energy (ΔG) and hydrogen-bond interactions with catalytic residues .

- QSAR Modeling : Training datasets with IC₅₀ values from analogs to correlate substituent electronic properties (Hammett σ) with activity .

- ADME Prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 interactions .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values across studies) require:

- Meta-Analysis : Aggregating data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers.

- Experimental Replication : Standardizing assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What advanced analytical methods validate purity and stability?

Methodological Answer:

- HPLC-PDA/MS : Reverse-phase C18 columns (ACN/water gradient) to detect impurities (<0.1%).

- Forced Degradation Studies : Exposure to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .

- Stability-Indicating Methods : Long-term storage (6–12 months) at 4°C and -20°C with periodic HPLC checks.

Q. How to address solubility challenges in formulation for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility.

- Nanoparticle Encapsulation : PLGA or liposomal formulations to improve bioavailability. Particle size (DLS) and zeta potential are critical for stability .

- Pharmacokinetic Profiling : IV/PO dosing in rodent models to correlate solubility with Cₘₐₓ and AUC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.